methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate
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Overview
Description
Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate is an organic compound belonging to the class of isochromenes. Isochromenes are bicyclic structures containing a benzene ring fused to a pyran ring. The presence of a bromine atom at the 5th position and a carboxylate ester group at the 1st position of the isochromene ring makes this compound unique. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the bromination of a precursor isochromene compound followed by esterification. One common method involves the following steps:
Bromination: The precursor compound, 3,4-dihydro-1H-isochromene-1-carboxylic acid, is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.
Esterification: The brominated intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 5-amino-3,4-dihydro-1H-isochromene-1-carboxylate.
Oxidation: Products include 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid.
Reduction: Products include 5-bromo-3,4-dihydro-1H-isochromene-1-methanol.
Scientific Research Applications
Methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 5-chloro-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-3,4-dihydro-1H-isochromene-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in methyl 5-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)10-8-3-2-4-9(12)7(8)5-6-15-10/h2-4,10H,5-6H2,1H3 |
InChI Key |
CINYPUUJTPPQGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(CCO1)C(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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